molecular formula C12H14N2O3 B5366346 N-(2H-13-BENZODIOXOL-5-YL)PYRROLIDINE-1-CARBOXAMIDE

N-(2H-13-BENZODIOXOL-5-YL)PYRROLIDINE-1-CARBOXAMIDE

Cat. No.: B5366346
M. Wt: 234.25 g/mol
InChI Key: RQLIPOSZNGLUQJ-UHFFFAOYSA-N
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Description

N-(2H-13-BENZODIOXOL-5-YL)PYRROLIDINE-1-CARBOXAMIDE is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzodioxole ring fused to a pyrrolidine carboxamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-12(14-5-1-2-6-14)13-9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,1-2,5-6,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLIPOSZNGLUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2H-13-BENZODIOXOL-5-YL)PYRROLIDINE-1-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a series of reactions starting from catechol and formaldehyde, followed by cyclization.

    Pyrrolidine Ring Formation: The pyrrolidine ring is often synthesized via cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the benzodioxole ring with the pyrrolidine carboxamide through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalytic processes and continuous flow techniques to scale up the production.

Chemical Reactions Analysis

N-(2H-13-BENZODIOXOL-5-YL)PYRROLIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2H-13-BENZODIOXOL-5-YL)PYRROLIDINE-1-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit mitochondrial membrane potential in tumor cells, leading to cell death under glucose starvation conditions . This suggests that the compound targets mitochondrial pathways, potentially involving the mechanistic target of rapamycin (mTOR) signaling pathway.

Comparison with Similar Compounds

N-(2H-13-BENZODIOXOL-5-YL)PYRROLIDINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the benzodioxole and pyrrolidine carboxamide moieties, which confer distinct chemical reactivity and biological activity.

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